(6-Bromo-1-oxohexyl)ferrocene
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Overview
Description
(6-Bromo-1-oxohexyl)ferrocene is an organometallic compound with the molecular formula C16H19BrFeO. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a 6-bromo-1-oxohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-oxohexyl)ferrocene typically involves the reaction of ferrocene with 6-bromo-1-oxohexyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-oxohexyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocene derivatives .
Scientific Research Applications
(6-Bromo-1-oxohexyl)ferrocene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and polymers.
Medicine: It is explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the preparation of maleimide-modified phosphonium ionic liquids and as an electron transfer mediator in ferrocene-containing polymers
Mechanism of Action
The mechanism of action of (6-Bromo-1-oxohexyl)ferrocene involves its interaction with specific molecular targets and pathways. The ferrocene moiety can participate in electron transfer processes, making it useful in redox reactions. Additionally, the bromo and oxohexyl groups can interact with biological targets, potentially influencing receptor binding and activity .
Comparison with Similar Compounds
Similar Compounds
(6-Bromohexyl)ferrocene: Similar structure but lacks the oxo group.
Ferrocenemethanol: Contains a hydroxymethyl group instead of the bromo-oxohexyl group.
Bromoferrocene: Contains a bromo group directly attached to the cyclopentadienyl ring.
Uniqueness
(6-Bromo-1-oxohexyl)ferrocene is unique due to the presence of both the bromo and oxohexyl groups, which provide distinct reactivity and potential for functionalization. This makes it a versatile building block for the synthesis of various derivatives and applications in different fields .
Properties
CAS No. |
57640-76-3 |
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Molecular Formula |
C16H19BrFeO |
Molecular Weight |
363.07 g/mol |
IUPAC Name |
6-bromo-1-cyclopenta-2,4-dien-1-ylidenehexan-1-olate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C11H15BrO.C5H5.Fe/c12-9-5-1-2-8-11(13)10-6-3-4-7-10;1-2-4-5-3-1;/h3-4,6-7,13H,1-2,5,8-9H2;1-5H;/q;-1;+2/p-1 |
InChI Key |
FNTAMLHOTKQXBR-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(CCCCCBr)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
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